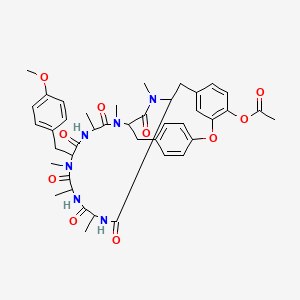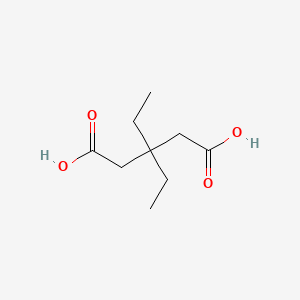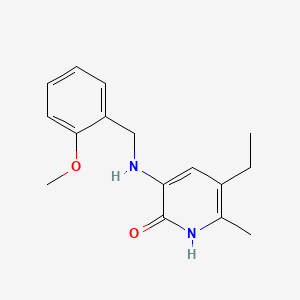![molecular formula C18H39O13P B12793820 Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate CAS No. 66160-92-7](/img/structure/B12793820.png)
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/KK9520000 is a compound that has garnered attention due to its unique properties and applications in various fields. This compound is recognized for its potential in scientific research, particularly in the areas of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/KK9520000 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of NIOSH/KK9520000 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to produce the compound efficiently. The process is optimized to minimize waste and maximize yield, ensuring that the production is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: NIOSH/KK9520000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/KK9520000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products: The major products formed from the reactions of NIOSH/KK9520000 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
NIOSH/KK9520000 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a biochemical tool. In medicine, NIOSH/KK9520000 is explored for its therapeutic potential, particularly in the treatment of certain diseases. In industry, the compound is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of NIOSH/KK9520000 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application, but they often include key signaling cascades that regulate cellular functions.
Properties
CAS No. |
66160-92-7 |
|---|---|
Molecular Formula |
C18H39O13P |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C18H39O13P/c19-1-4-23-7-10-26-13-16-29-32(22,30-17-14-27-11-8-24-5-2-20)31-18-15-28-12-9-25-6-3-21/h19-21H,1-18H2 |
InChI Key |
BONLISHREBVIRW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOP(=O)(OCCOCCOCCO)OCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


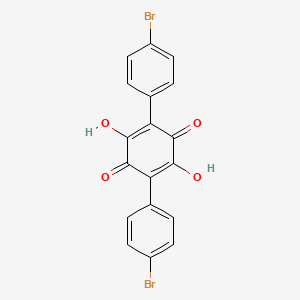

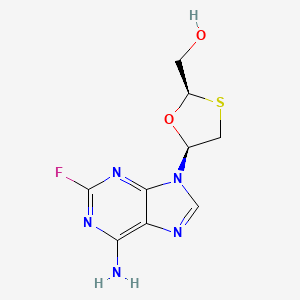

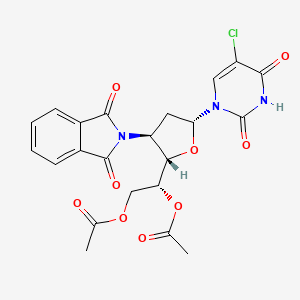
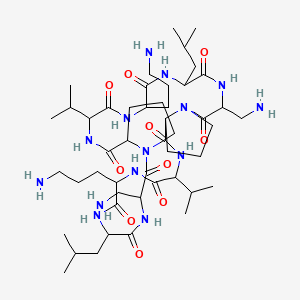
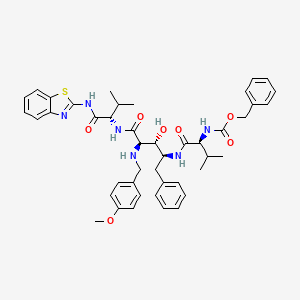
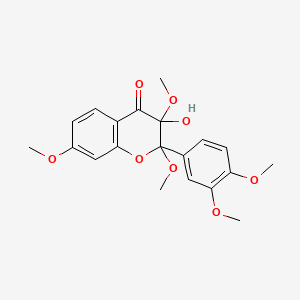
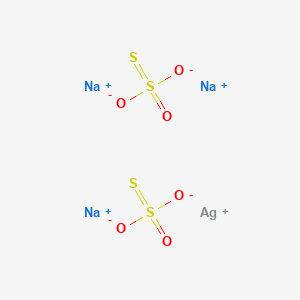
![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)
![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
